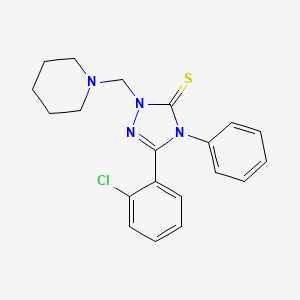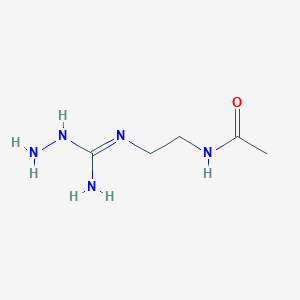![molecular formula C18H17N5S2 B13365478 6-(6-Methylpyridin-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365478.png)
6-(6-Methylpyridin-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a pyridine ring, a triazole ring, and a thiadiazole ring, all connected through a sulfide linkage to a phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide typically involves multiple steps:
Formation of the Triazolothiadiazole Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and thiocarbonyl compounds, under controlled conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazolothiadiazole core.
Introduction of the Phenylethyl Sulfide Group: The final step involves the formation of the sulfide linkage by reacting the intermediate with a phenylethyl halide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfide linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of heterocyclic compounds and complex molecular architectures.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms due to its diverse functional groups.
Medicine: Potential medicinal applications include its use as a scaffold for designing new drugs with antimicrobial, anticancer, or anti-inflammatory properties. Its ability to interact with multiple biological targets makes it a promising candidate for drug discovery.
Industry: In the industrial sector, the compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide exerts its effects involves interactions with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating biological pathways and cellular processes.
Comparación Con Compuestos Similares
- [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl ether
- [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl amine
Uniqueness: Compared to similar compounds, [6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide stands out due to its sulfide linkage, which imparts distinct chemical reactivity and biological activity. The presence of the sulfide group can influence the compound’s solubility, stability, and ability to undergo specific chemical transformations, making it a versatile molecule for various applications.
Propiedades
Fórmula molecular |
C18H17N5S2 |
|---|---|
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
6-(6-methylpyridin-3-yl)-3-(2-phenylethylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H17N5S2/c1-13-7-8-15(11-19-13)17-22-23-16(20-21-18(23)25-17)12-24-10-9-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3 |
Clave InChI |
LIFAUDQRMWZHLA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)C2=NN3C(=NN=C3S2)CSCCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


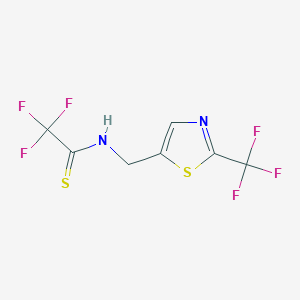

![6-[(Acetyloxy)methyl]-9-methoxy-1-phenazinecarboxylic acid](/img/structure/B13365406.png)
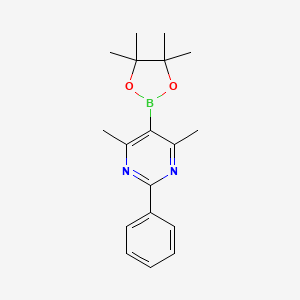
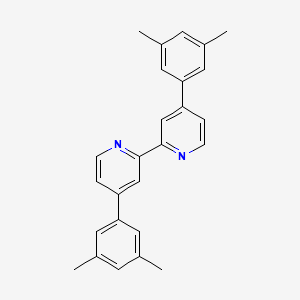
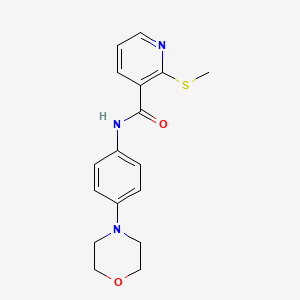

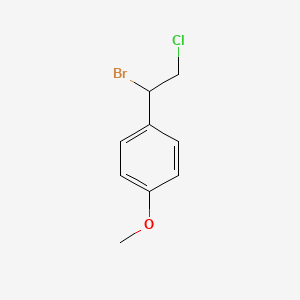
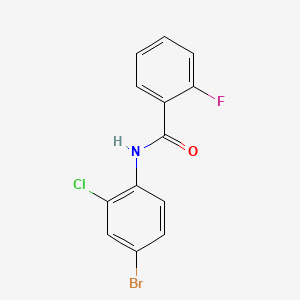
![3-[(Ethylsulfanyl)methyl]-6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365432.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B13365437.png)
![(2E)-3-[3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid](/img/structure/B13365456.png)
